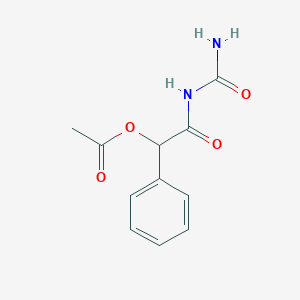
alpha-Acetoxyphenylacetylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Acetoxyphenylacetylurea, also known as APU, is a synthetic compound that belongs to the class of phenylacetylurea derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of alpha-Acetoxyphenylacetylurea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. alpha-Acetoxyphenylacetylurea has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors. These effects may contribute to its anticonvulsant and analgesic properties.
Biochemische Und Physiologische Effekte
Alpha-Acetoxyphenylacetylurea has been reported to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. alpha-Acetoxyphenylacetylurea has also been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, alpha-Acetoxyphenylacetylurea has been reported to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Acetoxyphenylacetylurea has several advantages as a research tool, such as its high potency and selectivity for certain neurotransmitter systems. It is also relatively easy to synthesize and purify. However, alpha-Acetoxyphenylacetylurea has some limitations, such as its low solubility in water and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using alpha-Acetoxyphenylacetylurea.
Zukünftige Richtungen
There are several future directions for research on alpha-Acetoxyphenylacetylurea. One area of interest is the development of more potent and selective derivatives of alpha-Acetoxyphenylacetylurea. Another area of interest is the investigation of the potential therapeutic applications of alpha-Acetoxyphenylacetylurea, such as in the treatment of epilepsy, pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanism of action of alpha-Acetoxyphenylacetylurea and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, alpha-Acetoxyphenylacetylurea is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-Acetoxyphenylacetylurea may lead to the development of new therapeutic agents and a better understanding of the role of neurotransmitter systems in the central nervous system.
Synthesemethoden
The synthesis of alpha-Acetoxyphenylacetylurea involves the reaction of phenylacetyl chloride with urea in the presence of acetic anhydride as a catalyst. The resulting product is then purified by recrystallization. The purity and yield of alpha-Acetoxyphenylacetylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Wissenschaftliche Forschungsanwendungen
Alpha-Acetoxyphenylacetylurea has been extensively studied for its potential applications in various fields of science, such as pharmacology, biochemistry, and neurobiology. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. alpha-Acetoxyphenylacetylurea has also been used as a tool to investigate the role of GABAergic and glutamatergic neurotransmission in the central nervous system.
Eigenschaften
CAS-Nummer |
13838-02-3 |
|---|---|
Produktname |
alpha-Acetoxyphenylacetylurea |
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C11H12N2O4/c1-7(14)17-9(10(15)13-11(12)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H3,12,13,15,16) |
InChI-Schlüssel |
MDVVMENOOOZBJG-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
Kanonische SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)NC(=O)N |
Synonyme |
acetoxyphenurone alpha-acetoxyphenylacetylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




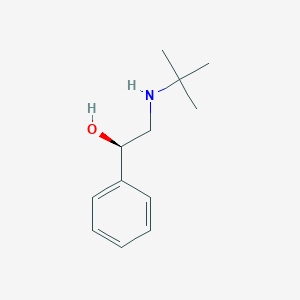
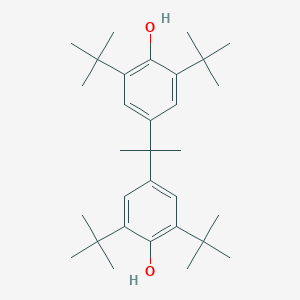
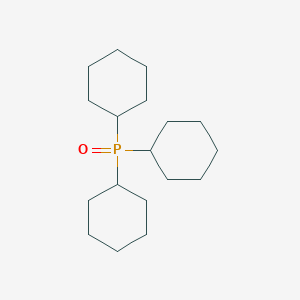
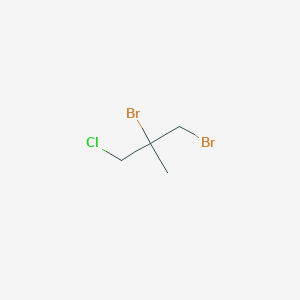
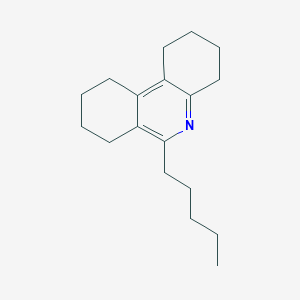
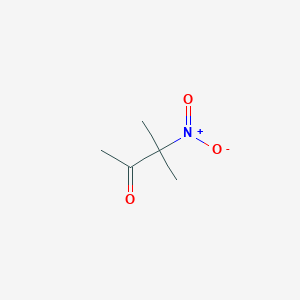
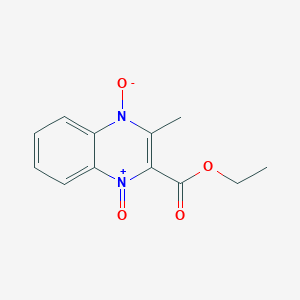

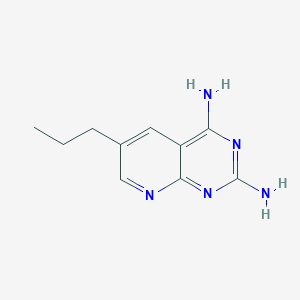
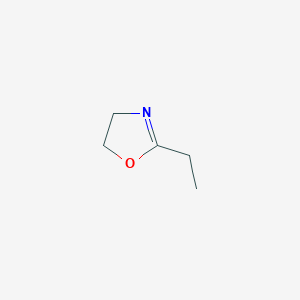
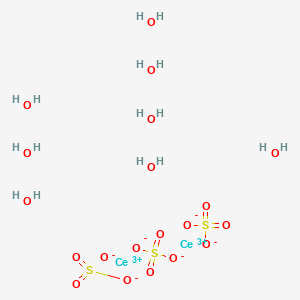
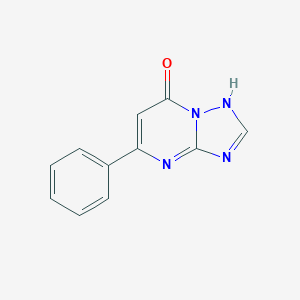
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)